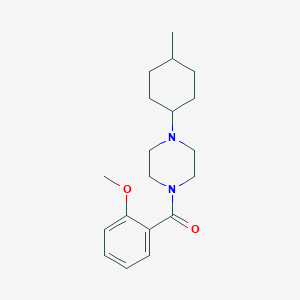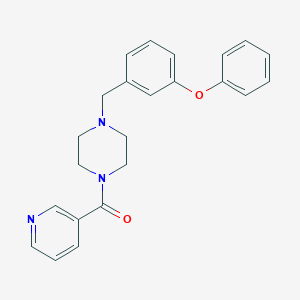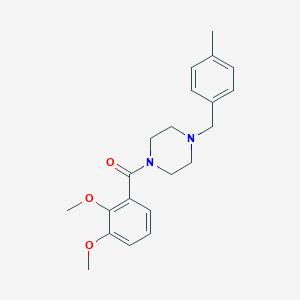![molecular formula C26H26N2O4 B247563 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247563.png)
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a piperazine derivative that has been synthesized to explore its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. This compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is important for the proper functioning of the nervous system. This compound has also been reported to inhibit the activity of butyrylcholinesterase, another enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. This compound has been reported to increase the levels of acetylcholine in the brain, which may improve cognitive function. This compound has also been reported to have antioxidant activity, which may protect cells from oxidative damage. This compound has been reported to have anti-inflammatory activity, which may reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized and purified. This compound has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to the use of this compound in lab experiments. This compound has poor solubility in water, which may limit its use in certain experiments. This compound may also have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine. This compound has potential applications in the field of drug discovery, and further studies are needed to explore its therapeutic potential. This compound may also be useful as a tool for studying the role of acetylcholine in the nervous system. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. This compound may also be modified to improve its solubility and bioavailability, which may enhance its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its biological activities have been well characterized. This compound has potential applications in drug discovery and may be useful as a tool for studying the role of acetylcholine in the nervous system. Further studies are needed to explore the therapeutic potential of this compound and to elucidate its mechanism of action.
Synthesis Methods
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine can be synthesized by the reaction of 1-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis of this compound has been reported in several scientific journals, and the compound has been synthesized using different methods.
Scientific Research Applications
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound has been reported to have a wide range of biological activities, including antitumor, antiviral, and antimicrobial activities. This compound has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Properties
Molecular Formula |
C26H26N2O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C26H26N2O4/c1-31-23-11-9-22(10-12-23)26(30)28-17-15-27(16-18-28)25(29)19-32-24-13-7-21(8-14-24)20-5-3-2-4-6-20/h2-14H,15-19H2,1H3 |
InChI Key |
WKGWZYDUFSXFCP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)






![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)

![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)
